2-Fluoro-4-methylbenzenethiol

Organofluorine chemistry Physical organic chemistry Thiol reactivity

2-Fluoro-4-methylbenzenethiol (CAS 956037-84-6, molecular formula C₇H₇FS, molecular weight 142.19) is a fluorinated aromatic thiol characterized by a thiol (-SH) group at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 4-position on the benzene ring. The compound exhibits predicted physical properties including a density of 1.160 ± 0.06 g/cm³ and a boiling point of 192.4 ± 20.0 °C.

Molecular Formula C7H7FS
Molecular Weight 142.19
CAS No. 956037-84-6
Cat. No. B2686868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methylbenzenethiol
CAS956037-84-6
Molecular FormulaC7H7FS
Molecular Weight142.19
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S)F
InChIInChI=1S/C7H7FS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
InChIKeyVLXWEUASWRQBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methylbenzenethiol (CAS 956037-84-6): Procurement and Application Overview for Fluorinated Aromatic Thiol Building Block


2-Fluoro-4-methylbenzenethiol (CAS 956037-84-6, molecular formula C₇H₇FS, molecular weight 142.19) is a fluorinated aromatic thiol characterized by a thiol (-SH) group at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 4-position on the benzene ring . The compound exhibits predicted physical properties including a density of 1.160 ± 0.06 g/cm³ and a boiling point of 192.4 ± 20.0 °C [1]. This substitution pattern confers distinct electronic and conformational characteristics compared to non-fluorinated aromatic thiols, positioning the compound as a specialized building block for organofluorine synthesis and medicinal chemistry applications .

Why 2-Fluoro-4-methylbenzenethiol Cannot Be Replaced by Non-Fluorinated Analogs in Specialized Synthesis


Non-fluorinated aromatic thiols such as 4-methylbenzenethiol (p-toluenethiol, CAS 106-45-6) cannot be interchanged with 2-fluoro-4-methylbenzenethiol in applications requiring altered electronic properties, conformational control, or enhanced biological target engagement. The ortho-fluorine substituent introduces a strong electron-withdrawing inductive effect that modifies the nucleophilicity of the thiol group and the electron density distribution across the aromatic ring [1]. Additionally, the ortho-fluorine atom can participate in intramolecular hydrogen bonding with the thiol proton, altering conformational preferences and potentially affecting binding geometries in biological systems [2]. In antimicrobial compound development, fluorinated thiophenols with ortho-substitution patterns have demonstrated specific activity against lipo-oligosaccharide-containing bacteria including Mycobacterium tuberculosis, an activity profile not observed with non-fluorinated analogs [3]. These physicochemical and biological distinctions preclude simple substitution.

2-Fluoro-4-methylbenzenethiol: Comparative Evidence for Scientific Selection Versus Analogs


Ortho-Fluorine Substitution Modifies Thiol Nucleophilicity via Inductive Electron Withdrawal

The ortho-fluorine atom in 2-fluoro-4-methylbenzenethiol exerts a strong -I (inductive electron-withdrawing) effect that reduces electron density on the thiol sulfur atom relative to non-fluorinated 4-methylbenzenethiol. This electronic perturbation alters the nucleophilicity of the thiol group and affects reaction rates in nucleophilic substitution and cross-coupling reactions [1]. The presence of ortho-fluorine also introduces the potential for intramolecular F···H-S hydrogen bonding, a conformational feature absent in non-fluorinated analogs that can influence the orientation of the thiol group in both solution and solid-state environments [2].

Organofluorine chemistry Physical organic chemistry Thiol reactivity

Fluorinated Thiophenols Exhibit Enhanced Antimicrobial Efficacy in SAR Studies

Structure-activity relationship (SAR) studies on thiophenol-derived antimicrobial compounds demonstrate that fluorine substitution on the aromatic ring enhances antimicrobial efficacy compared to non-fluorinated analogs. In a series of thiochroman-4-one derivatives synthesized from fluorinated thiophenols including 4-(4-fluorophenyl)thiophenol, minimum inhibitory concentrations (MICs) as low as 0.5-8 μg/mL were reported against Candida albicans and Escherichia coli . Additionally, fluorinated thiophenols with ortho-substitution patterns, when incorporated into monocyclic β-lactam scaffolds, demonstrated specific activity against lipo-oligosaccharide-containing bacteria including Mycobacterium tuberculosis, a finding that underscores the positional importance of fluorine substitution for target engagement [1].

Antimicrobial agents Medicinal chemistry Structure-activity relationship

Ortho-Fluorine Enables Tyrosinase Inhibition via Enhanced Binding Affinity

Fluorinated aromatic thiol derivatives have demonstrated enhanced inhibition of Agaricus bisporus tyrosinase (AbTYR), an enzyme critical in melanin biosynthesis. Docking studies revealed that the incorporation of fluorine-containing motifs, including 4-fluorobenzyl groups, significantly improves binding affinity, with IC₅₀ values ranging from 0.19 to 1.72 μM for optimized fluorinated derivatives . The fluorine atom facilitates favorable electrostatic and van der Waals interactions within the enzyme active site that are not achievable with hydrogen-substituted analogs, providing a mechanistic basis for selecting fluorinated thiophenol building blocks in inhibitor design programs.

Enzyme inhibition Tyrosinase Fluorine binding interactions

4-Methylphenylthio Substituent Stabilizes α-Carbocation Intermediates in Organofluorine Synthesis

In mechanistic studies of organofluorine synthon development, the 4-methylphenylthio substituent was shown to effectively stabilize α-carbocation intermediates, enabling productive reaction pathways that would otherwise be compromised by the strong destabilizing effect of the trifluoromethyl group [1]. This stabilization effect is structurally specific to the 4-methylphenylthio scaffold and would be altered by additional ring substitution. The 2-fluoro substitution in 2-fluoro-4-methylbenzenethiol introduces electronic modulation that may further tune this carbocation-stabilizing capacity through inductive effects, a property not present in the parent 4-methylbenzenethiol.

Organofluorine synthesis Carbocation stability Reaction mechanism

Optimal Application Scenarios for 2-Fluoro-4-methylbenzenethiol Based on Differential Evidence


Medicinal Chemistry: Development of Fluorine-Enhanced Antimicrobial Agents

Researchers developing antimicrobial compounds can utilize 2-fluoro-4-methylbenzenethiol as a building block to exploit the potency-enhancing effects of fluorine substitution observed in SAR studies. Fluorinated thiophenol derivatives have demonstrated MIC values of 0.5-8 μg/mL against Candida albicans and Escherichia coli, with ortho-fluorinated thiophenols showing specific activity against Mycobacterium tuberculosis in β-lactam scaffolds [1]. The 2-fluoro-4-methyl substitution pattern provides both the antimicrobial benefit of fluorine and the carbocation-stabilizing property of the 4-methylphenylthio moiety, enabling diverse synthetic transformations [2].

Enzyme Inhibitor Discovery: Tyrosinase Inhibition for Dermatological Applications

In tyrosinase inhibitor discovery programs targeting melanin biosynthesis, 2-fluoro-4-methylbenzenethiol provides a scaffold for developing potent inhibitors. Fluorinated derivatives have achieved IC₅₀ values as low as 0.19 μM against Agaricus bisporus tyrosinase, with molecular docking confirming that fluorine enhances binding affinity through favorable active-site interactions . The 2-fluoro substitution pattern may be incorporated into inhibitor chemotypes to achieve sub-micromolar potency for skin whitening or hyperpigmentation therapeutic applications.

Organofluorine Synthesis: Carbocation-Mediated Coupling Reactions

Synthetic chemists conducting Lewis acid-catalyzed coupling reactions involving carbocation intermediates can employ 2-fluoro-4-methylbenzenethiol to access stabilized α-carbocation pathways. The 4-methylphenylthio scaffold effectively stabilizes α-carbocations that would otherwise be destabilized by trifluoromethyl groups, enabling productive carbon-carbon bond formation [2]. The ortho-fluorine provides additional electronic tuning through inductive effects, offering reaction control not possible with non-fluorinated 4-methylbenzenethiol.

Cross-Coupling Chemistry: Thiol-Based C-S Bond Formation with Electronic Modulation

For palladium-catalyzed C-S cross-coupling reactions, 2-fluoro-4-methylbenzenethiol provides a thiol nucleophile with modified reactivity relative to non-fluorinated analogs. The ortho-fluorine substituent alters electron density at the sulfur atom via inductive withdrawal, potentially affecting coupling rates and selectivity [3]. This electronic differentiation supports selection of the fluorinated building block when fine-tuning of nucleophilicity is required for optimizing reaction outcomes in complex molecule synthesis.

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